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Compound of Interest

Compound Name: Molybdenumhexacarbonyl

Cat. No.: B083779 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Molybdenum hexacarbonyl (Mo(CO)₆) and tungsten hexacarbonyl (W(CO)₆) are versatile and

widely utilized precursors for the synthesis of a diverse range of homogeneous and

heterogeneous catalysts. Their utility stems from the zerovalent state of the metal and the labile

nature of the carbonyl ligands, which can be displaced to generate catalytically active species.

This guide provides an objective comparison of Mo(CO)₆ and W(CO)₆ as catalyst precursors,

supported by experimental data, to aid researchers in the selection of the appropriate precursor

for their specific applications.

Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of these precursors is

crucial for their effective application in catalysis. Both are volatile, air-stable, colorless solids,

which facilitates their handling and purification. However, key differences in their thermal

stability and bond dissociation energies influence their activation requirements and the

properties of the resulting catalysts.
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Property
Molybdenum
Hexacarbonyl
(Mo(CO)₆)

Tungsten
Hexacarbonyl
(W(CO)₆)

Reference

Molar Mass 264.01 g/mol 351.90 g/mol N/A

Melting Point 150 °C (decomposes) 170 °C (decomposes) N/A

Boiling Point 156 °C Sublimes N/A

First CO Dissociation

Energy
34 kcal/mol 38 kcal/mol [1]

Thermal

Decomposition

Temperature Range

~585–685 K ~690–810 K [1]

The higher first CO dissociation energy and thermal decomposition temperature of W(CO)₆

indicate a greater kinetic robustness compared to Mo(CO)₆.[1] This suggests that higher

temperatures or more energetic activation methods, such as UV irradiation, may be required to

generate the catalytically active species from the tungsten precursor.

Catalytic Applications: A Comparative Overview
Mo(CO)₆ and W(CO)₆ are precursors for catalysts in a wide array of organic transformations,

including olefin metathesis, alkyne polymerization, and hydrodesulfurization (HDS). The choice

between molybdenum and tungsten can significantly impact the catalyst's activity, selectivity,

and stability.

Olefin Metathesis
Both molybdenum and tungsten complexes are central to the field of olefin metathesis. The

active catalysts are typically high-oxidation-state alkylidene complexes, which can be

generated in situ from Mo(CO)₆ and W(CO)₆.
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Catalyst
System

Substrate Product
Conversion
(%)

Selectivity
(%)

Reference

W(NAr)(CHR)

(OSiPh₃)₂

(from W

precursor)

n-octane
Metathesis

products

~2760 mM

(product

concentration

)

Not specified [2]

Mo(NAr)

(CHR)

[OCMe(CF₃)₂

]₂ (from Mo

precursor)

n-octane
Metathesis

products

~1300 mM

(product

concentration

)

Not specified [2]

In a comparative study for tandem alkane metathesis, a tungsten-based catalyst, W(NAr)(CHR)

(OSiPh₃)₂, demonstrated significantly higher activity than the molybdenum analogue, Mo(NAr)

(CHR)[OCMe(CF₃)₂]₂.[2] This highlights the profound influence of the metal center on catalytic

performance.

Alkyne Metathesis and Polymerization
Mo(CO)₆ and W(CO)₆, often in combination with phenolic co-catalysts, are effective precursors

for alkyne metathesis and polymerization catalysts. The lability of the CO ligands allows for the

formation of the active metal alkylidyne species. While direct comparative data for the

precursors under identical conditions is scarce, studies on related well-defined catalysts show

that molybdenum-based systems are often more active. Theoretical studies suggest that

tungsten's stronger metal-carbon bonds can lead to over-stabilization of intermediates,

hindering catalytic turnover.[3]

Hydrodesulfurization (HDS)
In the crucial industrial process of hydrodesulfurization, molybdenum-based catalysts, often

promoted with cobalt or nickel, are the workhorses. Mo(CO)₆ is a common precursor for

synthesizing highly active MoS₂-based HDS catalysts. While tungsten-based catalysts (WS₂)

are also active, molybdenum-based systems are generally more widely employed and studied

for this application.
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Catalyst Substrate
Conversion
(%)

Key Findings Reference

Co-MoS₂/Al₂O₃

(from Mo

precursor)

Dibenzothiophen

e
High

Co promotion

enhances HDS

activity.

[4]

Mo₂C and W₂C

(from Mo(CO)₆

and W(CO)₆)

Dibenzothiophen

e
Active

Both carbides

show HDS

activity.

[5]

Experimental Protocols
Detailed and reproducible experimental procedures are paramount for successful catalyst

synthesis and application. Below are representative protocols for the preparation of catalysts

from Mo(CO)₆ and W(CO)₆.

Protocol 1: Synthesis of a MoS₂/Al₂O₃
Hydrodesulfurization Catalyst
This protocol describes the preparation of a supported molybdenum sulfide catalyst from

Mo(CO)₆ via impregnation and subsequent sulfidation.

Materials:

Molybdenum hexacarbonyl (Mo(CO)₆)

γ-Alumina (γ-Al₂O₃), calcined

Toluene, anhydrous

Hydrogen sulfide (H₂S) gas (or a suitable sulfiding agent like dimethyl disulfide)

Hydrogen (H₂) gas

Nitrogen (N₂) or Argon (Ar) gas

Procedure:
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Impregnation:

In a glovebox or under an inert atmosphere, dissolve a calculated amount of Mo(CO)₆ in

anhydrous toluene to achieve the desired molybdenum loading on the support (e.g., 12

wt% Mo).

Add the calcined γ-Al₂O₃ support to the Mo(CO)₆ solution.

Stir the slurry at room temperature for 24 hours to ensure uniform impregnation.

Remove the solvent under vacuum to obtain a free-flowing powder.

Activation (Sulfidation):

Load the impregnated support into a tubular reactor.

Heat the reactor to 400 °C under a flow of inert gas (N₂ or Ar).

Switch the gas flow to a mixture of H₂S/H₂ (e.g., 10% H₂S in H₂) and maintain the

temperature at 400 °C for 4 hours.

Cool the reactor to room temperature under an inert gas flow.

The resulting black powder is the active MoS₂/Al₂O₃ catalyst.

Protocol 2: Preparation of a Tungsten Carbide (WCx)
Catalyst
This protocol details the synthesis of a tungsten carbide catalyst on a carbon support using

W(CO)₆ as the precursor.

Materials:

Tungsten hexacarbonyl (W(CO)₆)

High surface area carbon support (e.g., activated carbon, carbon nanotubes)

Ethanol, anhydrous
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Argon (Ar) gas

Procedure:

Impregnation:

Disperse the carbon support in anhydrous ethanol by ultrasonication.

Separately, dissolve W(CO)₆ in anhydrous ethanol.

Add the W(CO)₆ solution to the carbon slurry and continue to stir for 24 hours at room

temperature.

Remove the ethanol under vacuum.

Carburization:

Place the dried, impregnated carbon in a tube furnace.

Heat the furnace to 850 °C under a flow of argon.

Maintain this temperature for a specified time (e.g., 2-6 hours) to allow for the

decomposition of the precursor and the formation of tungsten carbide phases.[6]

Cool the furnace to room temperature under an argon flow.

The resulting material is the WCx/C catalyst.

Visualizing Catalytic Processes
Understanding the underlying mechanisms and workflows is critical for catalyst design and

optimization. The following diagrams, generated using Graphviz (DOT language), illustrate key

concepts.
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Caption: The Chauvin mechanism for olefin metathesis.
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Caption: General workflow for heterogeneous catalyst preparation.

Conclusion
Both Mo(CO)₆ and W(CO)₆ are invaluable precursors in catalysis, each offering distinct

advantages. Mo(CO)₆ is generally more reactive, requiring milder activation conditions, and is

the dominant precursor for applications like hydrodesulfurization. Conversely, W(CO)₆ forms

more robust and, in some cases, more active catalysts, particularly in olefin metathesis, though
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it often necessitates more forcing conditions for activation. The choice between these two

precursors should be guided by the specific catalytic application, desired catalyst properties,

and the available activation methods. This guide provides a foundational understanding to aid

researchers in making an informed decision for their catalyst development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

3. pubs.acs.org [pubs.acs.org]

4. researchgate.net [researchgate.net]

5. researchgate.net [researchgate.net]

6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

To cite this document: BenchChem. [A Comparative Guide to Mo(CO)₆ and W(CO)₆ as
Catalyst Precursors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b083779#comparing-mo-co-6-and-w-co-6-as-catalyst-
precursors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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